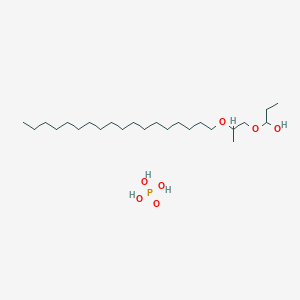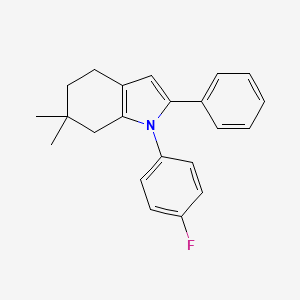
1-(4-Fluorophenyl)-6,6-dimethyl-2-phenyl-4,5,6,7-tetrahydro-1h-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-6,6-dimethyl-2-phenyl-4,5,6,7-tetrahydro-1h-indole is a complex organic compound that belongs to the class of indole derivatives.
Métodos De Preparación
The synthesis of 1-(4-Fluorophenyl)-6,6-dimethyl-2-phenyl-4,5,6,7-tetrahydro-1h-indole can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions can be optimized to achieve high yields and selectivity.
Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, ensuring the efficient and cost-effective production of the compound.
Análisis De Reacciones Químicas
1-(4-Fluorophenyl)-6,6-dimethyl-2-phenyl-4,5,6,7-tetrahydro-1h-indole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-6,6-dimethyl-2-phenyl-4,5,6,7-tetrahydro-1h-indole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors and enzymes.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Fluorophenyl)-6,6-dimethyl-2-phenyl-4,5,6,7-tetrahydro-1h-indole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
1-(4-Fluorophenyl)-6,6-dimethyl-2-phenyl-4,5,6,7-tetrahydro-1h-indole can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)ethylamine: Used as a pharmaceutical intermediate and in organic synthesis.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole with potential biological applications.
4-[18F]Fluorophenylpiperazines: Used in the synthesis of selective dopamine D4 ligands.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
96757-48-1 |
|---|---|
Fórmula molecular |
C22H22FN |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-6,6-dimethyl-2-phenyl-5,7-dihydro-4H-indole |
InChI |
InChI=1S/C22H22FN/c1-22(2)13-12-17-14-20(16-6-4-3-5-7-16)24(21(17)15-22)19-10-8-18(23)9-11-19/h3-11,14H,12-13,15H2,1-2H3 |
Clave InChI |
XAGRNKDDQSOSDM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2=C(C1)N(C(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


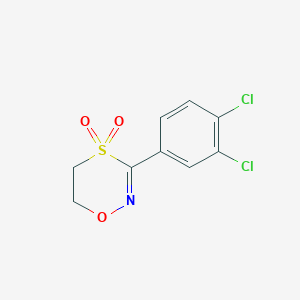
![N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide](/img/structure/B14347015.png)
![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetamide](/img/structure/B14347022.png)
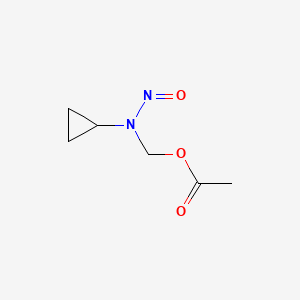
![3-{[(3,4-Dimethylphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14347030.png)
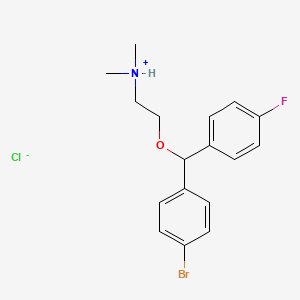
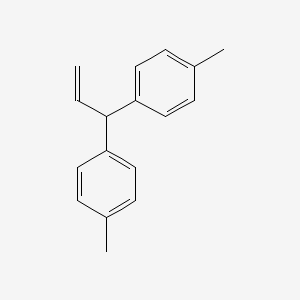
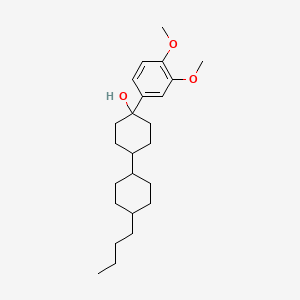
![N-[(4-Nitrophenyl)methyl]-N,N'-dipropan-2-ylurea](/img/structure/B14347052.png)
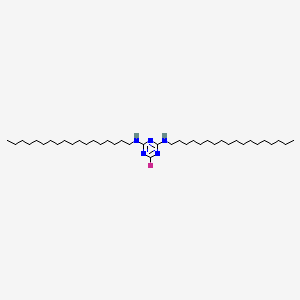
![2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide](/img/structure/B14347074.png)
![2-Amino-N-[2-(1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B14347082.png)
![2,2'-Disulfanediylbis[N-(2-chlorophenyl)acetamide]](/img/structure/B14347093.png)
